Oximonam sodium
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Overview
Description
Oximonam sodium is a monobactam antibiotic known for its efficacy against various Gram-negative bacteria, particularly those in the Enterobacteriaceae family and Haemophilus influenzae . It is not effective against staphylococci and Pseudomonas aeruginosa . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting cell wall biosynthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oximonam sodium can be synthesized through the reaction of hydroxylamine hydrochloride with a carbonyl compound in the presence of glycine as a catalyst. This reaction is typically carried out in dimethylformamide (DMF) at room temperature . The process involves mild, non-hydroxylic conditions, which are advantageous for high yields and simple workup .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Oximonam sodium undergoes several types of chemical reactions, including:
Oxidation: Conversion to oximes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Conversion to amines using hydrogen or other reducing agents.
Substitution: Formation of nitrones and oximes from N-alkylhydroxylamines and aqueous hydroxylamine.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: Hydrogen gas or other reducing agents under mild conditions.
Substitution: Aqueous hydroxylamine with monosubstituted allenes.
Major Products:
Oxidation: Oximes
Reduction: Amines
Substitution: Nitrones and oximes
Scientific Research Applications
Oximonam sodium has a wide range of applications in scientific research, including:
Mechanism of Action
Oximonam sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in the bacterial cell wall . By binding to these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
HI-6: An oxime with a broad spectrum of activity against nerve agents.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Another oxime with applications in medicinal chemistry.
Uniqueness: Oximonam sodium is unique among these compounds due to its specific antibacterial activity against Gram-negative bacteria and its classification as a monobactam antibiotic . Unlike other oximes, which are primarily used as antidotes for poisoning, this compound is specifically designed for antibacterial purposes .
Properties
CAS No. |
90849-08-4 |
---|---|
Molecular Formula |
C12H14N5NaO6S |
Molecular Weight |
379.33 g/mol |
IUPAC Name |
sodium;2-[(2S,3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetate |
InChI |
InChI=1S/C12H15N5O6S.Na/c1-5-8(11(21)17(5)23-3-7(18)19)15-10(20)9(16-22-2)6-4-24-12(13)14-6;/h4-5,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19);/q;+1/p-1/b16-9-;/t5-,8-;/m0./s1 |
InChI Key |
IEJDXDFBVQORAZ-CTRAYMKSSA-M |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1OCC(=O)[O-])NC(=O)/C(=N\OC)/C2=CSC(=N2)N.[Na+] |
SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
Canonical SMILES |
CC1C(C(=O)N1OCC(=O)[O-])NC(=O)C(=NOC)C2=CSC(=N2)N.[Na+] |
Synonyms |
oximonam SQ 82291 SQ-82291 |
Origin of Product |
United States |
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